Regioisomeric Control of Cross-Coupling Sites
The 2-chloro-3-(difluoromethoxy) substitution pattern presents a unique vector for palladium-catalyzed cross-coupling relative to its regioisomers. The ortho-chloro substituent adjacent to the aniline nitrogen provides a distinct steric and electronic environment that influences coupling efficiency at the chlorine-bearing position. In contrast, 2-chloro-5-(difluoromethoxy)aniline, 3-chloro-4-(difluoromethoxy)aniline, and 2-chloro-4-(difluoromethoxy)aniline each position the chloro leaving group at a different ring position relative to the -OCF₂H and -NH₂ groups, yielding different coupling sites and product geometries . This positional variation means that even compounds with identical elemental composition and molecular weight (all regioisomers share C7H6ClF2NO, MW 193.58) cannot be interchanged in synthetic sequences targeting a specific final molecular topology.
| Evidence Dimension | Regiochemistry of chloro substituent |
|---|---|
| Target Compound Data | Chloro at position 2; difluoromethoxy at position 3 |
| Comparator Or Baseline | 2-Chloro-5-(difluoromethoxy)aniline (CAS 1261861-43-1): chloro at position 2, difluoromethoxy at position 5; 3-Chloro-4-(difluoromethoxy)aniline hydrochloride (CAS 115700-24-8): chloro at position 3, difluoromethoxy at position 4; 2-Chloro-4-(difluoromethoxy)aniline (CAS 1247745-21-6): chloro at position 2, difluoromethoxy at position 4 |
| Quantified Difference | Positional isomerism; all share identical molecular formula (C7H6ClF2NO) and molecular weight (193.58 g/mol) but differ in substitution geometry |
| Conditions | Structural comparison of commercial aniline building blocks |
Why This Matters
For procurement in medicinal chemistry programs, regioisomer selection directly determines the allowable synthetic routes and the spatial orientation of downstream pharmacophores, making this compound the only appropriate choice for scaffolds requiring a 2-chloro-3-OCF₂H aniline core.
